molecular formula C15H17NO3 B1300263 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 626205-17-2

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No. B1300263
CAS RN: 626205-17-2
M. Wt: 259.3 g/mol
InChI Key: XYKKADDSCIPBOO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CHODCA) is an organic compound belonging to the class of compounds known as oxo-carboxylic acids. It is a bicyclic molecule composed of a cyclohexyl ring and an oxo group. CHODCA has been studied extensively in the laboratory due to its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Comprehensive Analysis of 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Applications

The compound 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, also known as 2-cyclohexyl-3-oxoisoindoline-4-carboxylic acid, has a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and heading.

Proteomics Research: This compound is utilized in proteomics research where it may serve as a building block for synthesizing peptides or small molecules that interact with proteins . Its structural complexity allows for the creation of diverse molecular libraries essential for drug discovery and biochemical studies.

Organic Synthesis Intermediate: As an intermediate in organic synthesis , this compound is valuable for constructing complex organic molecules . Its reactive carboxylic acid group can be modified to form esters, amides, and other derivatives, which are pivotal in synthesizing pharmaceuticals and agrochemicals.

Ligand for Metal Complexes: In coordination chemistry, this compound can act as a ligand to form metal complexes . These complexes can be studied for their catalytic properties or potential use in materials science, such as in the development of new types of sensors or electronic devices.

Enzyme Inhibition Studies: The structural motif of this compound suggests potential use in enzyme inhibition studies. By mimicking the transition state or binding site of substrates, it could be used to design inhibitors that regulate enzyme activity, which is crucial in understanding disease mechanisms and developing therapeutic agents.

Molecular Probes: Due to its unique structure, this compound could be employed as a molecular probe in biochemical assays . It can help in tracking or quantifying biological processes, thereby providing insights into cellular functions and pathways.

properties

IUPAC Name

2-cyclohexyl-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKKADDSCIPBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354823
Record name 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

CAS RN

626205-17-2
Record name 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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